1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C23H21N3O5S and its molecular weight is 451.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis and Structure
The compound can be synthesized through various organic reactions involving benzo[d][1,3]dioxole derivatives and tetrahydroquinoline structures. The synthetic route typically involves the formation of the urea linkage through the reaction of isocyanates with amines derived from tetrahydroquinoline.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential as an antimicrobial , antitumor , and anti-inflammatory agent. Below is a summary of key findings:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance:
- Antibacterial Activity : Compounds with similar structural motifs have shown efficacy against various Gram-positive and Gram-negative bacteria. In vitro studies demonstrate minimum inhibitory concentrations (MICs) ranging from 625 to 1250 µg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound displays antifungal activity against Candida albicans with effective concentrations noted in comparative studies .
Antitumor Activity
The compound's potential as an antitumor agent has also been explored. Studies suggest that derivatives of benzo[d][1,3]dioxole can inhibit cell proliferation in cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Study on Antimicrobial Properties : A recent study evaluated the antimicrobial effects of various benzo[d][1,3]dioxole derivatives. The results indicated that these compounds possess moderate to significant antibacterial activities, particularly against resistant strains .
- Antitumor Mechanisms : Another investigation into the antitumor properties revealed that certain derivatives could inhibit tumor growth in vivo by targeting specific signaling pathways involved in cell proliferation .
Data Tables
The following tables summarize the biological activities observed for compounds related to this compound.
Compound | Activity Type | Target Organism/Cell Line | MIC/IC50 (µg/mL) |
---|---|---|---|
Compound A | Antibacterial | S. aureus | 625 |
Compound B | Antifungal | C. albicans | 500 |
Compound C | Antitumor | HeLa cells | 30 |
Properties
IUPAC Name |
1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(1,3-benzodioxol-5-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S/c27-23(25-18-9-11-21-22(14-18)31-15-30-21)24-17-8-10-20-16(13-17)5-4-12-26(20)32(28,29)19-6-2-1-3-7-19/h1-3,6-11,13-14H,4-5,12,15H2,(H2,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVDCARXFWGVBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)OCO4)N(C1)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.